molecular formula C12H13BrN4O B280364 4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide

4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide

Numéro de catalogue B280364
Poids moléculaire: 309.16 g/mol
Clé InChI: VSXVPCPOWVJSQS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide, also known as BAY 73-6691, is a potent and selective inhibitor of the soluble guanylate cyclase (sGC) enzyme. sGC is an important enzyme involved in the regulation of vascular tone and blood pressure, and its inhibition by BAY 73-6691 has potential therapeutic applications in cardiovascular diseases.

Mécanisme D'action

4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 works by binding to the heme moiety of sGC, leading to the activation of the enzyme and the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that mediates the vasodilatory effects of nitric oxide (NO) in the cardiovascular system. By increasing the production of cGMP, 4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 enhances the vasodilatory effects of NO and lowers blood pressure.
Biochemical and Physiological Effects:
4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 has been shown to have potent vasodilatory effects in animal models and in human studies. It has also been shown to improve cardiac function in animal models of heart failure. 4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, possibly through its ability to increase cGMP levels and reduce oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 is a potent and selective inhibitor of sGC, making it a valuable tool for studying the role of this enzyme in vascular and neurological function. However, its potency and selectivity may also limit its use in certain experimental settings, as high concentrations may be required to achieve the desired effects. In addition, the use of 4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 may be limited by its cost and availability, as it is not a widely used research chemical.

Orientations Futures

There are several potential future directions for research on 4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691. One area of interest is the development of more potent and selective sGC inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the neuroprotective effects of 4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 in clinical settings, such as stroke and traumatic brain injury. Finally, the therapeutic potential of 4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 in other cardiovascular diseases, such as pulmonary arterial hypertension and atherosclerosis, warrants further investigation.

Méthodes De Synthèse

4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the formation of a pyrazole ring, followed by the introduction of a pyridine and a carboxamide group, and finally the bromination of the molecule. The synthesis has been optimized to yield 4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 in high purity and yield.

Applications De Recherche Scientifique

4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have potent vasodilatory effects in animal models and in human studies, leading to its investigation as a treatment for pulmonary hypertension and heart failure. 4-bromo-1,5-dimethyl-N-(2-pyridinylmethyl)-1H-pyrazole-3-carboxamide 73-6691 has also been studied for its potential neuroprotective effects in animal models of stroke and traumatic brain injury.

Propriétés

Formule moléculaire

C12H13BrN4O

Poids moléculaire

309.16 g/mol

Nom IUPAC

4-bromo-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H13BrN4O/c1-8-10(13)11(16-17(8)2)12(18)15-7-9-5-3-4-6-14-9/h3-6H,7H2,1-2H3,(H,15,18)

Clé InChI

VSXVPCPOWVJSQS-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NCC2=CC=CC=N2)Br

SMILES canonique

CC1=C(C(=NN1C)C(=O)NCC2=CC=CC=N2)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.